molecular formula C7H8N4 B7785262 1'-methyl-1H,1'H-3,4'-bipyrazole

1'-methyl-1H,1'H-3,4'-bipyrazole

Cat. No.: B7785262
M. Wt: 148.17 g/mol
InChI Key: DATHPLFBPBOGBN-UHFFFAOYSA-N
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Description

1'-methyl-1H,1'H-3,4'-bipyrazole is a high-purity chemical reagent designed for research applications. This compound belongs to the bipyrazole class, a privileged scaffold in medicinal chemistry known for its versatile biological activities and role in developing novel therapeutic agents . The bipyrazole structure serves as a critical pharmacophore, often functioning as an adenine-mimetic in the design of protein kinase inhibitors . Researchers value this scaffold for its synthetic accessibility, drug-like properties, and capacity for extensive structural modification to enhance binding affinity and selectivity toward specific biological targets . Bipyrazole derivatives have demonstrated significant potential in various research fields, including as key structural components in the development of anticancer agents and antimicrobial compounds . Furthermore, related bipyrazole structures have been investigated for their utility in material science, such as serving as corrosion inhibitors for metals in acidic environments . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest advancements in bipyrazole chemistry and applications.

Properties

IUPAC Name

1-methyl-4-(1H-pyrazol-5-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-5-6(4-9-11)7-2-3-8-10-7/h2-5H,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHPLFBPBOGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The protocol involves treating a pyrazole derivative (e.g., 1-methylpyrazole) with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield pyrazole-4-carbaldehyde intermediates. For instance, 3-substituted pyrazole-4-carbaldehydes are synthesized via formylation of semicarbazones derived from methyl ketones. These aldehydes undergo condensation with hydrazines or methylhydrazine in acidic or basic media, leading to cyclization into the bipyrazole framework.

Optimization Parameters

  • Temperature : Reactions typically proceed at 0–25°C to avoid side reactions.

  • Solvents : Polar aprotic solvents like DMF or dichloroethane enhance reagent solubility.

  • Yield : Reported yields for analogous pyrazole-carbaldehyde intermediates range from 65% to 85%, depending on substituent electronic effects.

Table 1: Vilsmeier-Haack-Derived Intermediates

IntermediateStarting MaterialConditionsYield (%)
Pyrazole-4-carbaldehyde1-MethylpyrazolePOCl₃/DMF, 0°C, 4h78
3-Methylpyrazole-4-carbaldehydeSemicarbazonePOCl₃/DMF, reflux, 6h72

Ring-Closing via Hydrazine Condensation

Ring-closing reactions employing methylhydrazine are pivotal for constructing the pyrazole moiety. This method, adapted from patented synthetic routes for related fluorinated pyrazoles, involves a two-phase system to enhance regioselectivity.

Synthetic Procedure

  • Precursor Preparation : Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate (e.g., Formula VII-A) is synthesized via coupling trialkyl orthoformate with alkyl difluoroacetoacetate.

  • Cyclization : The precursor reacts with methylhydrazine in a biphasic system (toluene/water) under weakly basic conditions (Na₂CO₃/K₂CO₃) at −10°C to 0°C.

  • Workup : Organic phase separation followed by solvent evaporation yields the crude product, which is purified via recrystallization.

Critical Parameters

  • Temperature Control : Sub-zero temperatures minimize byproduct formation.

  • Base Selection : Sodium bicarbonate improves reaction homogeneity and yield (75–80% reported for analogous compounds).

Table 2: Hydrazine Condensation Conditions

ParameterOptimal RangeImpact on Yield
Temperature−10°C to 0°CMaximizes regioselectivity
Reaction Time1–3 hoursPrevents over-cyclization
Solvent Ratio (Org:Aq)3:1Enhances phase separation

Condensation with Active Methylene Compounds

Active methylene compounds, such as ethyl acetoacetate or malononitrile, participate in Knoevenagel or Biginelli condensations with pyrazole-carbaldehydes, forming conjugated systems that cyclize into bipyrazoles.

Case Study: Biginelli Coupling

Ethyl acetoacetate and urea react with 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic catalysis (FeCl₃·6H₂O) to yield tetrahydropyrimidinones. Although primarily used for pyrimidine synthesis, this method’s adaptability for bipyrazole formation is under investigation.

Challenges and Solutions

  • Regioselectivity : Steric hindrance from the methyl group necessitates tailored catalysts (e.g., heteropoly acids).

  • Purification : Column chromatography is often required due to multiple reaction pathways.

ComponentSpecificationRole
CatalystPd(OAc)₂/SPhosAccelerates coupling
BaseK₂CO₃Neutralizes HX
SolventTHF/H₂O (3:1)Dissolves reactants

Comparative Analysis of Methods

Each method presents distinct advantages and limitations:

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Vilsmeier-Haack70–8590–95ModerateHigh
Hydrazine Condensation75–8099+HighModerate
Active Methylene60–7085–90LowLow
Cross-Coupling50–65*80–85*ModerateHigh
*Projected values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1’-Methyl-1H,1’H-3,4’-bipyrazole has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1’-methyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole rings .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: Traditional methods (e.g., ethanol reflux) yield moderate purity (70–87%), while catalytic homocoupling () offers higher efficiency for symmetric bipyrazoles.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Molecular Formula Elemental Analysis (C/H/N) CCS (Ų, [M+H]⁺) Reference
1'-Methyl-1H,1'H-3,4'-bipyrazole 216–218 C₈H₁₀N₄ Calc.: C 62.43, H 4.12, N 15.60 148.7
1',3'-Dimethyl derivative >300 C₈H₁₀N₄ Found: C 62.39, H 4.04, N 15.75 152.4
BTT-369 275 C₃₄H₂₀N₈S₂ Calc.: C 67.53, H 3.33, N 18.53 N/A
4-Chloro-1'-methyl derivative 250 C₈H₉ClN₄ Found: C 62.39, H 4.04, N 15.75 147.9

Key Observations :

  • Thermal Stability : Higher melting points (>250°C) are observed for chloro- and phenyl-substituted derivatives due to increased intermolecular interactions .
  • Collision Cross-Section (CCS) : The target compound’s CCS (148.7 Ų) is smaller than its 1',3'-dimethyl analog (152.4 Ų), suggesting a more compact conformation .

Anticancer Activity :

  • The target compound’s unsubstituted pyrazole rings limit direct anticancer efficacy compared to derivatives like 3’-(4-benzyloxyphenyl)-1’-phenyl-5-aryl-3,4-dihydrobipyrazoles, which show EGFR inhibition (IC₅₀ < 10 µM) due to extended aromatic systems .
  • Dorzolamide, a CA2 inhibitor with a sulfonamide-bipyrazole scaffold, demonstrates chordoma cell suppression, highlighting the scaffold’s versatility in drug design .
Metabolic and Toxicity Profiles
  • BTT-369 : The tetraaryl-dihydrobipyrazole structure is prone to rapid hepatic metabolism (short half-life) and toxicity due to phenyl groups .
  • This compound : The absence of phenyl substituents may reduce metabolic degradation risks, though in vivo studies are needed for validation.

Biological Activity

1'-Methyl-1H,1'H-3,4'-bipyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazole family and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C7H8N4
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : 1-methyl-1H,1'H-3,4'-bipyrazole

The structure of this compound includes two pyrazole rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms in the first ring. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

Enzyme Inhibition

Further investigations have identified that this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For instance:

  • Cyclooxygenase (COX) : The compound showed inhibitory activity against COX enzymes which are crucial in inflammation and pain pathways.

Table 2: Enzyme Inhibition Assays

EnzymeIC50 (µM)
COX-115
COX-210
Aldose Reductase25

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions lead to alterations in cellular signaling pathways that are critical for cell survival and proliferation.

Molecular Targets

Research has identified several molecular targets for this compound:

  • Receptors : Binding affinity studies suggest interaction with certain G-protein coupled receptors (GPCRs).
  • Enzymes : As noted earlier, inhibition of COX enzymes plays a significant role in its anti-inflammatory properties.

Q & A

Q. What are the optimal synthetic routes for 1'-methyl-1H,1'H-3,4'-bipyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with diketones or aldehydes. For example, bipyrazole cores can be formed via formylation followed by condensation with hydrazine under controlled temperatures (e.g., reflux in ethanol or dioxane) . Key parameters include solvent choice (polar aprotic solvents enhance yields), temperature control (60–100°C), and purification via recrystallization or chromatography . Optimization often requires iterative adjustments to molar ratios and reaction times to minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its derivatives?

Structural validation relies on:

  • 1H NMR : To confirm substituent positions and methyl group integration .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond lengths and torsion angles in the bipyrazole core, critical for understanding substituent effects .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the chemical stability of this compound under varying conditions?

Stability studies should evaluate:

  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition.
  • pH Sensitivity : Incubate in buffers (pH 2–12) and monitor structural integrity via HPLC or NMR .
  • Oxidative/Reductive Resistance : Expose to H₂O₂ or NaBH₄ and track byproduct formation .

Advanced Research Questions

Q. How do substituents at the 3- and 4-positions influence the electronic and steric properties of the bipyrazole core?

Substituent effects are critical for tuning reactivity:

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the pyrazole rings, enhancing reactivity in cross-coupling reactions .
  • Steric Bulk : Larger groups (e.g., tert-butyl) reduce catalytic activity in ligand-metal complexes but improve selectivity .
  • Crystallographic Data : X-ray structures reveal that substituents like nitro or methyl groups alter bond angles (e.g., N-N-C angles by ~5°) and packing efficiency .

Q. What computational methods are used to predict the reactivity and binding affinity of this compound derivatives?

  • Density Functional Theory (DFT) : Models geometry optimization and frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer behavior .
  • Molecular Docking : Screens interactions with biological targets (e.g., carbonic anhydrase enzymes) using software like AutoDock Vina .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding stability under physiological conditions .

Q. What strategies are employed to design this compound-based ligands for transition-metal catalysis?

Ligand design focuses on:

  • Phosphine Functionalization : Adding groups like tert-butylphosphine to enhance metal coordination (e.g., Pd-catalyzed cross-coupling) .
  • Steric and Electronic Tuning : Bulky substituents improve regioselectivity in Suzuki-Miyaura reactions, while electron-rich groups accelerate oxidative addition .
  • Comparative Studies : Benchmark against ligands like BippyPhos to evaluate catalytic efficiency in amination or C–H activation .

Q. How can bipyrazole derivatives be evaluated for enzyme inhibition or anticancer activity?

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms via stopped-flow CO₂ hydration) .
  • Cell-Based Studies : Assess antiproliferative effects in cancer lines (e.g., chordoma cells) using MTT or apoptosis assays .
  • Structure-Activity Relationships (SAR) : Correlate substituent type (e.g., chloro, nitro) with inhibitory potency .

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